molecular formula C8H6N4 B14015576 4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile

4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile

Cat. No.: B14015576
M. Wt: 158.16 g/mol
InChI Key: WPCHOGKVMPCATC-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpyrazole with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of specific biochemical pathways, which is particularly useful in the context of cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.

    Pyrazolo[3,4-d]pyrimidine: Known for its use in medicinal chemistry as kinase inhibitors.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a therapeutic agent.

Uniqueness

4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile

InChI

InChI=1S/C8H6N4/c1-5-7-4-10-12-8(7)2-6(3-9)11-5/h2,4H,1H3,(H,10,12)

InChI Key

WPCHOGKVMPCATC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=C1C=NN2)C#N

Origin of Product

United States

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